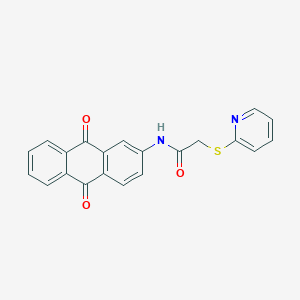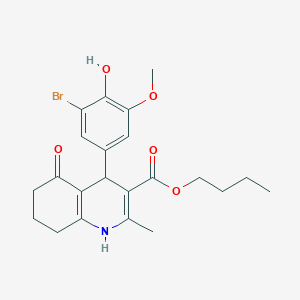
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(2-pyridinylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(2-pyridinylthio)acetamide is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(2-pyridinylthio)acetamide varies depending on its application. In medicinal chemistry, it has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway. In biochemistry, it has been found to inhibit enzymes by binding to their active sites. In materials science, it has been investigated for its ability to act as a hole-transport material in organic electronics.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(2-pyridinylthio)acetamide also vary depending on its application. In medicinal chemistry, it has been shown to reduce tumor growth in animal models. In biochemistry, it has been found to inhibit the activity of various enzymes, including proteases and kinases. In materials science, it has been investigated for its ability to improve the efficiency of organic solar cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(2-pyridinylthio)acetamide in lab experiments is its synthetic accessibility. The compound can be synthesized in a relatively straightforward manner, making it readily available for research purposes. However, one limitation is its potential toxicity. Like many synthetic compounds, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(2-pyridinylthio)acetamide may have adverse effects on living organisms, which must be taken into consideration when conducting experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(2-pyridinylthio)acetamide. One area of interest is the development of new anticancer therapies based on the compound's ability to induce apoptosis in cancer cells. Another area of interest is the use of the compound in organic electronics, where it has shown promise as a hole-transport material. Additionally, further studies may be conducted to explore the compound's potential applications in materials science, biochemistry, and beyond.
In conclusion, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(2-pyridinylthio)acetamide is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. The compound can be synthesized in a straightforward manner and has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties, as well as its ability to inhibit enzymes and modulate protein-protein interactions. Future research may focus on developing new anticancer therapies, exploring the compound's potential applications in organic electronics, and investigating its effects on living organisms.
Synthesemethoden
The synthesis of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(2-pyridinylthio)acetamide involves the reaction of 2-chloro-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide with 2-mercaptopyridine in the presence of a base. The resulting compound is then purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(2-pyridinylthio)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties. In biochemistry, it has been studied for its ability to inhibit enzymes and modulate protein-protein interactions. In materials science, it has been explored for its potential use in organic electronics and optoelectronics.
Eigenschaften
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O3S/c24-18(12-27-19-7-3-4-10-22-19)23-13-8-9-16-17(11-13)21(26)15-6-2-1-5-14(15)20(16)25/h1-11H,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCDHEBYNAUTNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CSC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B4978982.png)
![methyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4978988.png)


![N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B4979018.png)
![3,5-dimethoxy-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B4979021.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B4979027.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4979039.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3,5-dimethylbenzamide](/img/structure/B4979040.png)
![5-(1,3-benzodioxol-5-ylacetyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4979051.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4979066.png)

![3-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-N-[(1-methyl-4-piperidinyl)methyl]benzamide](/img/structure/B4979095.png)